molecular formula C17H17NO2 B015527 Acide 1-benzhydrylazétidine-3-carboxylique CAS No. 36476-87-6

Acide 1-benzhydrylazétidine-3-carboxylique

Numéro de catalogue: B015527
Numéro CAS: 36476-87-6
Poids moléculaire: 267.32 g/mol
Clé InChI: BRSCYENHLCPOAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzhydrylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C17H17NO2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is known for its unique structure, which includes a benzhydryl group attached to the azetidine ring, making it a valuable intermediate in various chemical syntheses .

Applications De Recherche Scientifique

1-Benzhydrylazetidine-3-carboxylic acid has several applications in scientific research:

Mécanisme D'action

Target of Action

1-Benzhydrylazetidine-3-carboxylic acid is primarily used as an intermediate in the synthesis of polypeptides . .

Mode of Action

As an intermediate in the synthesis of polypeptides , it likely interacts with other compounds to form complex structures

Biochemical Pathways

Given its role in the synthesis of polypeptides , it may be involved in protein synthesis and related pathways.

Result of Action

As an intermediate in the synthesis of polypeptides , it likely contributes to the formation of complex protein structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidine-3-carboxylic acid can be synthesized from 1-benzhydrylazetane-3-carbonitrile. The synthesis involves the hydrolysis of the nitrile group to form the carboxylic acid. The reaction typically requires acidic or basic conditions and is carried out in solvents such as dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 1-benzhydrylazetidine-3-carboxylic acid generally follows the same principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzhydrylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

  • 1-Benzyl-3-azetidinecarboxylic acid
  • 3-Azetidinecarboxylic acid
  • 1-(Diphenylmethyl)-3-(hydroxymethyl)azetidine

Comparison: 1-Benzhydrylazetidine-3-carboxylic acid is unique due to the presence of the benzhydryl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and specific binding characteristics, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

1-Benzhydrylazetidine-3-carboxylic acid (C₁₇H₁₇NO₂) is an organic compound belonging to the azetidine family, characterized by its unique four-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₇NO₂
  • Molecular Weight : 271.32 g/mol
  • CAS Number : 36476-87-6
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents; limited solubility in water

The benzhydryl group enhances the compound's lipophilicity, potentially influencing its biological activity by facilitating membrane permeability.

The biological activity of 1-benzhydrylazetidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : It may interact with receptors, influencing signaling pathways related to pain perception, inflammation, and other physiological processes.

Biological Activity

Research indicates that 1-benzhydrylazetidine-3-carboxylic acid exhibits several notable biological activities:

  • Antinociceptive Effects : Studies have demonstrated that this compound can attenuate pain responses in animal models, suggesting potential applications in pain management.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, indicating potential use in neurodegenerative diseases.

Case Study 1: Pain Management

A study investigated the antinociceptive effects of 1-benzhydrylazetidine-3-carboxylic acid using the formalin test in rats. Results indicated a significant reduction in pain response compared to control groups, supporting its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, treatment with 1-benzhydrylazetidine-3-carboxylic acid resulted in a marked decrease in paw edema. This suggests that the compound may inhibit pro-inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-benzhydrylazetidine-3-carboxylic acid, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
1-Benzylazetidine-3-carboxylic acidC₁₅H₁₅NO₂Lacks benzhydryl group; different pharmacological profile
Ethyl 1-benzhydrylazetidine-3-carboxylateC₁₉H₂₁NO₂Ester variant; different solubility and reactivity
1-Benzhydrylazetidine-3-carbonitrileC₁₇H₁₇N₃OContains a nitrile group; altered binding affinities

Propriétés

IUPAC Name

1-benzhydrylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSCYENHLCPOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370723
Record name 1-benzhydrylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-87-6
Record name 1-benzhydrylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(diphenylmethyl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(diphenylmethyl)-3-methoxycarbonylazetidine (28 g) in methanol (270 ml) and tetrahydrofuran (130 ml) was added 1N sodium hydroxide (115 ml) and the solution was stirred at room temperature for 1.5 hours. The solution was then concentrated to remove organic solvents under reduced pressure. The resultant aqueous solution was adjusted to pH 2.95 with 10% hydrochloric acid, and resulting precipitates were collected by filtration, washed with water and dried to give 1-(diphenylmethyl)-3-carboxyazetidine (24.7 g).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium hydroxide (6.48 g) and water (3.25 ml) were added to a solution of 1-benzhydryl-3-cyanoazetidine (5.43 g) in methoxyethanol (54 ml), followed by stirring at 100° C. for 4 hours. The reaction mixture was allowed to cool down to room temperature, and poured into ice. After pH of the mixture was adjusted to 5 with 1N hydrochloric acid, sodium chloride was added thereto. This was extracted with a mixed solvent of ethyl acetate and tetrahydrofuran. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The dried organic layer was concentrated under reduced pressure to give a crude product of the title compound as pale yellow crystals. The crystals were suspended by the addition of diethyl ether (15 ml). The crystals were collected by filtration and washed with diethyl ether. This was dried under aeration to give the title compound (4.20 g, 71.7%) as pale yellow crystals.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-benzhydryl-3-cyanoazetidine (5.43 g) in methoxyethanol (54 ml) were added potassium hydroxide (6.48 g) and water (3.25 ml), followed by stirring at 100° C. for 4 hr. The reaction mixture was allowed to cool down to room temperature. The reaction mixture was poured into ice. After adjusting this to pH 5 with 1N hydrochloric acid, sodium chloride was added thereto. This was extracted with a mixed solvent of ethyl acetate and tetrahydrofuran. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The organic layer after drying was concentrated under reduced pressure to provide a crude product of the titled compound as pale yellow crystals. The crystals were suspended by addition of diethyl ether (15 ml). The crystals were collected by filtration and washed with diethyl ether. This was dried under aeration to provide the titled compound as pale yellow crystals (4.20 g, 71.7%).
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzhydrylazetidine-3-carboxylic acid
Reactant of Route 2
1-Benzhydrylazetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylazetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Benzhydrylazetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Benzhydrylazetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Benzhydrylazetidine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.